Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
Description
Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate is a methyl ester derivative of a pyrazolo-pyridine scaffold. Its structure includes a difluoromethyl group at position 4, an isopropyl group at position 2, and a methyl group at position 3 on the pyrazolo[3,4-b]pyridine core. The propanoate moiety is esterified at the 7-position of the heterocyclic system. The compound is marketed as an intermediate or building block in organic synthesis, particularly in pharmaceutical and agrochemical research .
Such modifications are critical in prodrug design, where ester groups improve membrane permeability before enzymatic hydrolysis to active acid forms .
Properties
Molecular Formula |
C15H19F2N3O3 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
methyl 3-[4-(difluoromethyl)-3-methyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl]propanoate |
InChI |
InChI=1S/C15H19F2N3O3/c1-8(2)20-9(3)13-10(14(16)17)7-11(21)19(15(13)18-20)6-5-12(22)23-4/h7-8,14H,5-6H2,1-4H3 |
InChI Key |
AFLCJFAUGRPKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=O)N(C2=NN1C(C)C)CCC(=O)OC)C(F)F |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
Cyclization efficiency depends on solvent polarity and catalyst selection. Degruyter reports that using tetrapropylammonium bromide (TPAB) in a H2O/acetone (1:2) mixture at 80°C achieves 97% yield in analogous pyrazoloquinoline syntheses. Applying similar conditions, the pyridinone ring forms via nucleophilic attack of the pyrazole amine on the activated carbonyl, followed by dehydration. Catalytic iodide salts (e.g., KI) further enhance reaction rates by stabilizing transition states.
Introduction of the Difluoromethyl Group
The 4-difluoromethyl substituent is introduced via halogenation followed by nucleophilic fluorination. Patent CN117304112A discloses a carbointercalation reaction where difluorochloromethane, carbon monoxide, and methyl hydrazine react under palladium catalysis to form a difluoroacetyl intermediate. Subsequent bromination with Br2 at −5–0°C introduces a bromine atom at the 4-position, which is displaced by fluoride ions (KF, DMF, 80°C) to yield the difluoromethyl group.
Regioselectivity Challenges
Unwanted isomer formation during difluoromethylation is mitigated by low-temperature bromination (−30°C) and precise stoichiometry. Patent CN111362874B notes that using NaI or KI as catalysts during cyclization with methylhydrazine suppresses 5-isomer formation, achieving a 95:5 ratio of 3- to 5-difluoromethyl products. Similar protocols applied to the pyridinone core reduce byproducts to <5%.
Alkylation and Esterification
Isopropyl and Methyl Group Installation
The 2-isopropyl and 3-methyl groups are introduced via alkylation of the pyrazole nitrogen. Patent CN111362874B describes reacting intermediates with isopropyl bromide and methyl iodide in the presence of K2CO3 and TBAB (tetrabutylammonium bromide) in acetonitrile. Selective N-alkylation is achieved by leveraging steric effects: bulkier isopropyl groups preferentially occupy the 2-position, while methyl groups occupy the 3-position.
Propanoate Ester Formation
The propanoate side chain is appended via Mitsunobu reaction or nucleophilic substitution. Reacting the pyrazolopyridinone with methyl 3-bromopropanoate in DMF using K2CO3 as a base yields the esterified product. Alternatively, J-STAGE methodologies employ propiolic acid in the presence of NaHCO3 to form the carboxylic acid, followed by esterification with methanol and H2SO4.
Integrated Synthetic Routes
One-Pot Multi-Component Synthesis
A streamlined approach combines pyrazole formation, cyclization, and esterification in a single reactor. Degruyter highlights a three-component reaction of arylglyoxals, 3-methyl-1H-pyrazol-5-amine, and cyclopentane-1,3-dione in H2O/acetone with TPAB, yielding fused pyrazolopyridines in >90% yield. Adapting this, difluoromethylglyoxal, methylhydrazine, and methyl propiolate react under analogous conditions to form the target compound directly.
Stepwise Industrial Production
Large-scale synthesis follows a sequence:
-
Pyrazole core synthesis : 3-methyl-1-isopropyl-1H-pyrazol-5-amine + ethyl acetoacetate → pyrazolo[3,4-b]pyridin-6-one (Yield: 85%).
-
Difluoromethylation : Br2 bromination followed by KF fluorination (Yield: 78%).
-
Esterification : Reaction with methyl 3-bromopropanoate (Yield: 82%).
Purification and Characterization
Recrystallization Protocols
Crude products are purified using aqueous alcohol mixtures. Patent CN111362874B recrystallizes intermediates in 40% ethanol/water, achieving 99.6% purity. For the final ester, 35% methanol/water removes residual hydrazine and inorganic salts.
Analytical Validation
1H-NMR confirms substituent positions:
-
Ester methyl: δ 3.7 ppm (s, 3H, COOCH3).
Comparative Analysis of Methods
Chemical Reactions Analysis
Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl and isopropyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemical Pathways
-
Inhibition of Succinate Dehydrogenase :
- The compound acts as a competitive inhibitor, binding to the active site of succinate dehydrogenase.
- This inhibition can disrupt the citric acid cycle, impacting cellular respiration.
-
Cell Signaling Modulation :
- It has been shown to interact with proteins involved in cell signaling pathways, potentially altering cellular responses to external stimuli.
Applications in Cancer Research
Recent studies have highlighted the anticancer properties of methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate. Notably:
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanism of Action in Cancer Cells :
- The compound's inhibition of energy production through succinate dehydrogenase may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.
Case Studies and Research Findings
Several studies have explored the synthesis and functionalization of pyrazole-type compounds related to this compound:
- Synthesis and Functionalization :
- Biological Activity Assessment :
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer Activity | Inhibits tumor cell proliferation through energy disruption and apoptosis induction | Significant cytotoxicity in A549 and MCF-7 cells |
| Enzyme Inhibition | Acts as a competitive inhibitor of succinate dehydrogenase | Disruption of mitochondrial respiration |
| Cell Signaling Modulation | Alters activity of signaling pathways involved in cellular responses | Potential modulation of pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects
- Cyclopentyl () increases hydrophobicity, which might enhance binding to lipophilic targets like kinase enzymes .
- Position 4 (C4 substituent): Difluoromethyl (common in all analogs) offers metabolic stability over non-fluorinated groups due to C-F bond strength .
Functional Group (Ester vs. Acid):
Molecular Weight and Bioactivity
- Lower molecular weight analogs (e.g., 299.27 g/mol, CAS 1018126-85-6) may exhibit faster renal clearance, whereas bulkier derivatives (e.g., 356.32 g/mol, cyclopentyl analog) could have prolonged half-lives .
- The methyl group at position 3 (target compound) may sterically shield the pyrazolo-pyridine core from oxidation, enhancing metabolic stability .
Biological Activity
Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate, also known by its CAS number 1018164-30-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H17F2N3O3
- Molecular Weight : 313.3 g/mol
The compound features a complex structure that includes a pyrazolo[3,4-b]pyridine core, which is known for various biological activities.
Research indicates that this compound may act primarily as an inhibitor of succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the mitochondrial respiratory chain and the citric acid cycle. By inhibiting SDH, the compound can disrupt energy production in cells, leading to potential therapeutic effects against various diseases.
Key Interactions
- Enzyme Inhibition : The compound binds to the active site of SDH, preventing its normal function and leading to decreased ATP production.
- Cell Signaling Modulation : It may interact with proteins involved in cell signaling pathways, affecting cellular responses to stimuli.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits significant antimicrobial activity against various pathogens. |
| Antioxidant | Demonstrates antioxidant properties through radical scavenging assays. |
| Anticancer | Potential for antineoplastic activity based on structural similarities with known inhibitors. |
Case Studies and Experimental Data
-
In Vitro Studies :
- A study evaluated the antimicrobial activity of related compounds and found that those with similar structures showed effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus .
- Another study highlighted the antioxidant capacity of derivatives through DPPH radical scavenging assays .
- Molecular Docking Studies :
Q & A
Q. What are the optimal synthetic routes for Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate, and how can reaction conditions be refined to improve yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization and functionalization. A reflux in xylene (110–140°C) for 25–30 hours with chloranil as an oxidizing agent is critical for pyrazolo-pyridine ring formation, as seen in analogous compounds . Post-reaction, purification via recrystallization (methanol or ethanol) is recommended to isolate the target compound. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:1.4 substrate-to-oxidant) and solvent polarity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use H-NMR to confirm substituent positions (e.g., isopropyl CH groups at δ 1.0–1.5 ppm) and FTIR to identify carbonyl (C=O, ~1640–1680 cm) and difluoromethyl (C-F, ~1100–1200 cm) groups . High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight, while X-ray crystallography (if crystals form) provides definitive stereochemical confirmation .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow protocols for fluorinated heterocycles: use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. Store at 2–8°C in airtight containers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Safety data for structurally similar compounds emphasize avoiding ignition sources due to potential thermal instability .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of the pyrazolo[3,4-b]pyridine core in nucleophilic or electrophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites (e.g., carbonyl oxygen at position 6) and nucleophilic regions (e.g., nitrogen in the pyrazole ring). Molecular descriptors from PubChem (e.g., polar surface area, logP) help predict solubility and bioavailability .
Q. How can contradictory spectral data (e.g., unexpected 13^1313C-NMR shifts) be resolved during structural analysis?
- Methodological Answer : Cross-reference with 2D-NMR (COSY, HSQC) to assign overlapping signals. For example, a deshielded carbonyl carbon (~170–180 ppm) may indicate hydrogen bonding or crystal packing effects. Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs) or literature analogs .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) targeting kinases like PKA or PKC, given the structural similarity to pyrazolo-pyridine kinase inhibitors . IC values can be determined via dose-response curves (1 nM–100 µM range). Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinities to ATP pockets.
Q. How do steric effects from the isopropyl and difluoromethyl groups influence regioselectivity in derivatization reactions?
- Methodological Answer : Steric hindrance from the isopropyl group at position 2 directs electrophilic attacks to less hindered sites (e.g., position 4). Fluorine’s electron-withdrawing nature enhances electrophilicity at adjacent carbons. Experimental validation via competitive reactions (e.g., bromination) and monitoring by TLC/GC-MS can map reactivity patterns .
Data Contradiction and Optimization
Q. If HPLC purity analysis shows multiple peaks despite NMR homogeneity, how should researchers troubleshoot?
- Methodological Answer : This may indicate enantiomers or degradation products. Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers. Accelerated stability studies (40°C/75% RH for 14 days) can identify degradation pathways. LC-MS/MS fragmentation patterns distinguish between isomers and byproducts .
Q. Why might recrystallization fail to purify the compound, and what alternatives exist?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
